(1-Methylcyclohexyl)methanesulfonyl chloride
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Overview
Description
(1-Methylcyclohexyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a cyclohexane ring substituted with a methyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Methylcyclohexyl)methanesulfonyl chloride can be synthesized through the reaction of (1-methylcyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the substitution of the hydroxyl group with the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production .
Chemical Reactions Analysis
Types of Reactions: (1-Methylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
(1-Methylcyclohexyl)methanesulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methylcyclohexyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .
Molecular Targets and Pathways:
Nucleophilic Substitution: The primary pathway involves nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.
Reduction and Oxidation: Secondary pathways include reduction to sulfonyl groups and oxidation to sulfonic acids.
Comparison with Similar Compounds
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but lacks the cyclohexane ring.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a toluene ring, commonly used in organic synthesis.
Uniqueness: (1-Methylcyclohexyl)methanesulfonyl chloride is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
(1-methylcyclohexyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-8(7-12(9,10)11)5-3-2-4-6-8/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDKNGWZMIHFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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